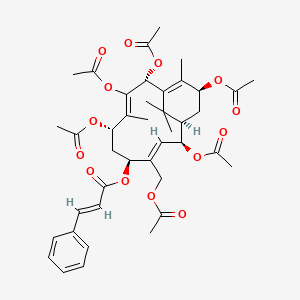

Taxuspine X

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Taxuspine X is a natural product isolated and purified from the stems of the Japanese yew Taxus cuspidata Sieb. et Zucc . It is a rare example of a bicyclic taxane-related diterpenoid consisting of a 6/12-membered ring system with a cinnamoyl group at C-5 .

Synthesis Analysis

Three simplified “non-natural” natural taxanes, related to Taxuspine X, were synthesized and assayed as P-glycoprotein (P-gp) inhibitors . One of them proved to be a very efficient P-gp inhibitor with an IC50 = 7.2 × 10 (-6) M .Molecular Structure Analysis

The molecular formula of Taxuspine X is C41H50O14 . It is a rare example of a bicyclic taxane-related diterpenoid consisting of a 6/12-membered ring system with a cinnamoyl group at C-5 .Chemical Reactions Analysis

Taxuspine X is related to the taxane class of drugs, which are known for their disruption of microtubule function . Microtubules are essential to cell division, and taxanes stabilize GDP-bound tubulin in the microtubule, thereby inhibiting the process of cell division as depolymerization is prevented .Physical And Chemical Properties Analysis

Taxuspine X has a molecular weight of 766.83 g/mol . It is a powder in physical form . The compound is poorly soluble in water .科学的研究の応用

Taxuspine X has been identified as a potent agent for reversing MDR, increasing the accumulation of vincristine in MDR cell lines (Avramova et al., 2008). This property makes it a significant contributor to enhancing the chemotherapeutic effect of drugs in cancer treatment.

It has been found effective in increasing cellular accumulation of chemotherapeutic drugs, suggesting its potential utility in improving the efficacy of cancer treatment (Kobayashi et al., 1998).

Studies have shown that taxuspine X and related compounds can inhibit the depolymerization of microtubules, a critical process in cell division, indicating its potential as a cancer therapy agent (Kobayashi et al., 1994).

Synthesis of taxuspine X analogues has been explored to enhance its availability and potential therapeutic applications, particularly as a MDR reversing agent (Renzulli et al., 2007).

Taxuspine X and its analogues have been studied for their ability to inhibit P-glycoprotein, a protein often involved in drug resistance in cancer cells (Castagnolo et al., 2010).

作用機序

The principal mechanism of action of the taxane class of drugs, including Taxuspine X, is the disruption of microtubule function . Microtubules are essential to cell division, and taxanes stabilize GDP-bound tubulin in the microtubule, thereby inhibiting the process of cell division as depolymerization is prevented .

Safety and Hazards

When handling Taxuspine X, it is recommended to ensure adequate ventilation and to use personal protective equipment such as safety goggles with side-shields, protective gloves, and impervious clothing . In case of contact with eyes, skin, or if ingested or inhaled, immediate medical attention is required .

特性

IUPAC Name |

[(1R,2S,3E,5S,7S,8Z,10R,13S)-2,7,9,10,13-pentaacetyloxy-4-(acetyloxymethyl)-8,12,15,15-tetramethyl-5-bicyclo[9.3.1]pentadeca-3,8,11-trienyl] (E)-3-phenylprop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H50O14/c1-22-33(50-25(4)43)19-32-36(52-27(6)45)18-31(21-49-24(3)42)35(55-37(48)17-16-30-14-12-11-13-15-30)20-34(51-26(5)44)23(2)39(53-28(7)46)40(54-29(8)47)38(22)41(32,9)10/h11-18,32-36,40H,19-21H2,1-10H3/b17-16+,31-18+,39-23-/t32-,33-,34-,35-,36-,40+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLBNRACKRBUYNP-AHLSXCLRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=C(C(CC(C(=CC(C(C2(C)C)CC1OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C=CC3=CC=CC=C3)OC(=O)C)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H](/C(=C(/[C@H](C[C@@H](/C(=C/[C@@H]([C@@H](C2(C)C)C[C@@H]1OC(=O)C)OC(=O)C)/COC(=O)C)OC(=O)/C=C/C3=CC=CC=C3)OC(=O)C)\C)/OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H50O14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

766.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-(Naphthalene-1-carbonyl)indol-1-YL]propanoic acid](/img/structure/B592998.png)

![4-Methyl-alpha-[1-(methylamino)ethyl]-benzenemethanol hydrochloride](/img/structure/B593010.png)

![Tetrasodium;5-[[4-[4-[[2,4-diamino-5-[[8-oxido-3,6-disulfo-7-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalen-2-yl]diazenyl]phenyl]diazenyl]phenyl]phenyl]diazenyl]-2-oxidobenzoate](/img/structure/B593014.png)

![[1-(5-hydroxyhexyl)-1H-indol-3-yl]-1-naphthalenyl-methanone](/img/structure/B593018.png)